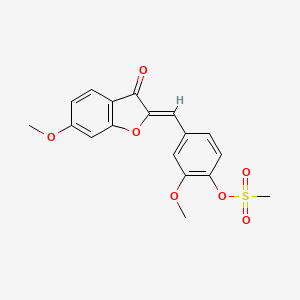

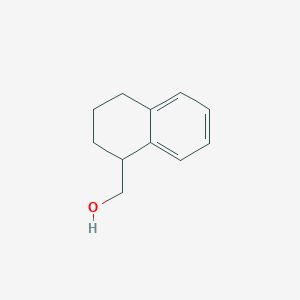

![molecular formula C9H17NO B2370139 (2-Azaspiro[4.4]nonan-3-yl)methanol CAS No. 1782312-87-1](/img/structure/B2370139.png)

(2-Azaspiro[4.4]nonan-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “(2-Azaspiro[4.4]nonan-3-yl)methanol” is represented by the InChI code: 1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2 . This indicates that the compound has a spirocyclic structure with a secondary amine and a hydroxyl group.Physical And Chemical Properties Analysis

“(2-Azaspiro[4.4]nonan-3-yl)methanol” has a molecular weight of 155.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Photochemical Transformations

(2-Azaspiro[4.4]nonan-3-yl)methanol and its derivatives have been noted for their unique photochemical properties. Notably, methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, when subjected to photoreaction in methanol, results in the production of four β-lactam compounds, highlighting its potential in the synthesis of new chemical entities via photochemical pathways (Marubayashi et al., 1992).

Chemical Stability and Reactions

The stability and reactivity of 1,4-diazaspiro[4.4]nonane under various conditions, including exposure to light and in different solvent environments, have been investigated. This compound exhibits notable stability in benzene when exposed to irradiation but undergoes slow reactions under other specific conditions, indicating its potential for selective chemical transformations (Schönberg et al., 1980).

Stereoselective Synthesis

The field of stereoselective synthesis has also seen applications of (2-Azaspiro[4.4]nonan-3-yl)methanol derivatives. The synthesis and separation of racemic 1-azaspiro[4.4]nonane-2,6-dione into enantiomers via chiral acetals, as well as the synthesis of compounds like cephlotaxine from these enantiomers, demonstrate the compound's role in creating stereospecific and potentially biologically active molecules (Nagasaka et al., 1997).

Synthesis of Bishydrazones and Diazaspiro[4.4]nonanediones

(2-Azaspiro[4.4]nonan-3-yl)methanol derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate leads to the formation of bishydrazones and previously unknown diazaspiro[4.4]nonanediones, showcasing the compound's utility in creating complex and novel heterocyclic structures (Attanasi et al., 2001).

Safety and Hazards

The safety information for “(2-Azaspiro[4.4]nonan-3-yl)methanol” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propiedades

IUPAC Name |

2-azaspiro[4.4]nonan-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXUEKKOQGVIRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(NC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Azaspiro[4.4]nonan-3-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

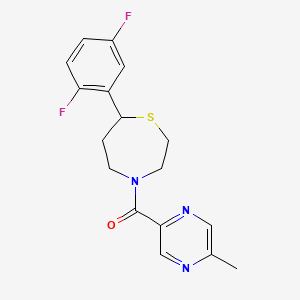

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2370059.png)

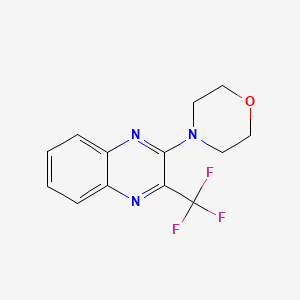

![2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2370060.png)

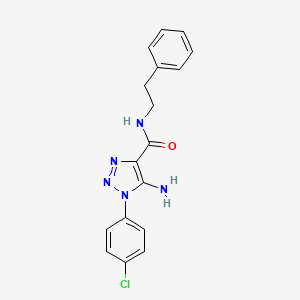

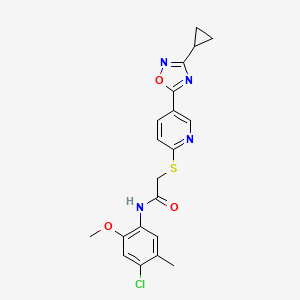

![N-1,3-benzodioxol-5-yl-2-[(8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2370066.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2370070.png)

![N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-phenylbenzamide](/img/structure/B2370075.png)

![2-Bromo-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one hydrobromide](/img/structure/B2370079.png)